molecular formula C5H3ClN2O3 B180714 2-Chloro-3-nitropyridine N-oxide CAS No. 13198-72-6

2-Chloro-3-nitropyridine N-oxide

Cat. No.: B180714
CAS No.: 13198-72-6
M. Wt: 174.54 g/mol
InChI Key: WNCNZEROUQXMEE-UHFFFAOYSA-N
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Description

2-Chloro-3-nitropyridine N-oxide is a chemical compound with the molecular formula C5H3ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-nitropyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Higher oxidation state derivatives.

    Reduction: 2-Chloro-3-aminopyridine N-oxide.

    Substitution: Various substituted pyridine N-oxides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitropyridine N-oxide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems . This oxidative stress can affect various cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Chloro-4-nitropyridine N-oxide
  • 3-Chloro-2-nitropyridine N-oxide
  • 2,6-Dichloro-3-nitropyridine

Comparison: 2-Chloro-3-nitropyridine N-oxide is unique due to the specific positioning of the chloro and nitro groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-chloro-3-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-5-4(8(10)11)2-1-3-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCNZEROUQXMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C([N+](=C1)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483247
Record name 2-Chloro-3-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13198-72-6
Record name 2-Chloro-3-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-3-nitropyridine (0.69 g, 4.35 mmol) was chilled to 0° C. and trifluoroacetic acid (9 mL) was slowly added followed by 30% hydrogen peroxide (1 mL). The solution was warmed to 70° C. for 1.5 hours, cooled to 0° C. and excess peroxide was decomposed by dropwise addition of dimethylsulfide (1 mL) and stirring 0.5 hours. The reaction was concentrated at reduced pressure onto silica gel and flash chromatographed (1×3 inches). Elution proceeded as follows: 50% ethyl acetate/hexane (175 mL), nil; 75% ethyl acetate/hexane (175 mL), 0.589 g (77%) of 2-chloro-3-nitropyridine-N-oxide as an orange solid suitable for use without further purification. A sample recrystallized from ethyl acetate/hexane had mp 98°-100° C. Analysis calculated for C5H3ClN2O3 : C, 34.41; H, 1.73; N, 16.05. Found: C, 34.75; H, 1.67; N, 15.80.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four

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